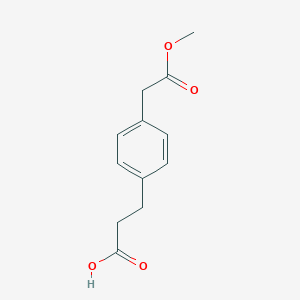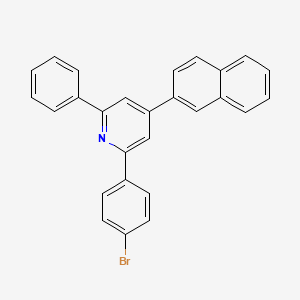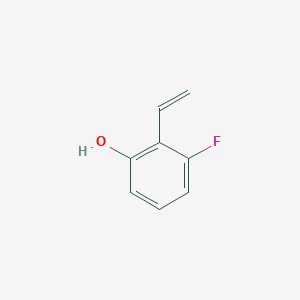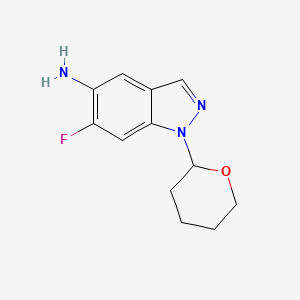
tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)-4-methylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)-4-methylpiperidine-1-carboxylate: is a chemical compound with potential applications in various fields of science and industry. This compound features a complex molecular structure that includes a tert-butyl group, a cyanomethylene group, an azetidine ring, and a piperidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as tert-butyl 3-oxoazetidine-1-carboxylate and appropriate reagents for the formation of the cyanomethylene group.
Reaction Steps: The synthesis involves multiple steps, including the formation of the azetidine ring, introduction of the cyanomethylene group, and subsequent reactions to form the piperidine ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alkanes, alcohols, and amines.
Substitution Products: A wide range of derivatives depending on the substituents involved.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It can be employed in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism can vary depending on the context in which it is used, but it generally involves interactions with biological macromolecules such as enzymes or receptors.
類似化合物との比較
Tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: A closely related compound with a similar structure but lacking the piperidine ring.
Baricitinib: A drug that shares structural similarities and is used in the treatment of rheumatoid arthritis.
Uniqueness: Tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)-4-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and rings, which can lead to distinct chemical properties and biological activities.
This compound represents a valuable tool in scientific research and industrial applications, with its unique structure and versatile reactivity making it a subject of ongoing study and development.
特性
分子式 |
C16H25N3O2 |
|---|---|
分子量 |
291.39 g/mol |
IUPAC名 |
tert-butyl 4-[3-(cyanomethylidene)azetidin-1-yl]-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)18-9-6-16(4,7-10-18)19-11-13(12-19)5-8-17/h5H,6-7,9-12H2,1-4H3 |
InChIキー |
YRSIJTXFVXSDKK-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CC(=CC#N)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)


![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)






![6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide](/img/structure/B15365349.png)

